-Chloroallyl alcohol (3-CAA) has been investigated for its potential to cause DNA damage and mutations in cells, a phenomenon known as genotoxicity. This is important because genotoxicity can lead to cancer and other health problems. Studies have yielded mixed results:
-CAA was positive in a mouse lymphoma forward mutation assay, suggesting it could cause mutations in these cells [1]. However, it was negative in the Ames test, another common genotoxicity test [1].
-CAA did not cause an increase in mutations or micronuclei (structures containing damaged DNA) in bone marrow cells of mice [1]. Similarly, it did not induce mutations in the liver or bone marrow of rats [1].
These findings suggest that 3-CAA may not be a potent mutagen in whole animals, despite some evidence from in vitro tests. Further research is needed to fully understand its potential genotoxic effects. (Source: In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC - NCBI: )
-CAA can be formed in the environment from various sources, including the breakdown of the fumigant 1,3-dichloropropene in soil and water [2]. Understanding its environmental fate and degradation is crucial for assessing its potential risks and developing strategies to manage its presence in the environment.
Research suggests that 3-CAA can be degraded by certain microorganisms in water, although the rate of degradation may vary depending on environmental conditions [2].
Further research is needed to fully understand the various factors influencing the environmental fate and degradation of 3-CAA and its potential impact on environmental health. (Source: )
While the specific applications of 3-chloroallyl alcohol in current scientific research are limited, ongoing research continues to explore its properties and potential impacts. This includes:
3-Chloroallyl alcohol, with the chemical formula C₃H₅ClO and CAS number 29560-84-7, is a compound that is primarily recognized as a metabolite of the herbicide clethodim and the soil fumigant 1,3-dichloropropene. This compound exists as a racemic mixture of its cis and trans isomers. It is notable for its moderate acute toxicity and rapid degradation in the environment, exhibiting a half-life of less than 0.5 days under both aerobic and anaerobic conditions .
Additionally, 3-chloroallyl alcohol can participate in nucleophilic substitution reactions due to the presence of the chlorine atom, making it a potential precursor for various synthetic pathways in organic chemistry.
3-Chloroallyl alcohol can be synthesized through several methods:
3-Chloroallyl alcohol finds applications primarily in agricultural settings due to its role as a metabolite of herbicides. It is also studied for its potential use in pharmacology and toxicology research due to its biological activity and interactions with metabolic pathways. Furthermore, it serves as an intermediate in organic synthesis for producing other chemical compounds .
Research on interaction studies involving 3-chloroallyl alcohol has focused on its metabolic pathways and potential toxicological effects. A physiologically based pharmacokinetic model has been developed to evaluate its toxicity profiles based on different administration routes (oral gavage vs. drinking water), revealing that maximum blood concentration correlates strongly with observed toxicity levels . These studies help in understanding how 3-chloroallyl alcohol interacts with biological systems and its implications for human health.
Several compounds share structural similarities with 3-chloroallyl alcohol, including:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Allyl Alcohol | C₃H₆O | Lacks chlorine; known for periportal liver toxicity. |
| 1,3-Dichloropropene | C₃H₃Cl₂ | Precursor to 3-chloroallyl alcohol; used as a fumigant. |
| Chloroacrolein | C₃H₃ClO | Reactive metabolite formed from allyl alcohol; highly cytotoxic. |
| Chloropropanol | C₃H₇ClO | Used as an intermediate in organic synthesis; less toxic than allyl compounds. |
Uniqueness: The presence of chlorine at the third carbon position distinguishes 3-chloroallyl alcohol from allyl alcohol and other similar compounds. This modification impacts its reactivity and biological activity significantly, making it a compound of interest in both agricultural and toxicological research contexts .
Laboratory studies have repeatedly shown that 3-CAA can be removed rapidly when it co-occurs with a primary growth substrate that induces the necessary redox enzymes.
Key findings
Representative cometabolic experiments
| Strain / culture | Co-metabolised 3-CAA species (initial conc.) | Growth-supporting cosubstrate | Degradation (% removed) | Chloride released (% of stoichiometry) | System / contact time | Source |
|---|---|---|---|---|---|---|
| Pseudomonas JD2 | Trichloroallyl alcohol 0.5 mM | 2-CAA 2.5 mM | 82% [4] | 56% [4] | Batch, 30 °C, 48 h | 25 |
| Pseudomonas JD3 | Trichloroallyl alcohol 0.5 mM | 2-CAA 2.5 mM | 96% [4] | 60% [4] | Batch, 30 °C, 48 h | 25 |
| Mixed biofilm (JD1 + JD2 + JD3 + JD5) | 2-CAA 5 mM + five minor 3-CAA congeners | 2-CAA (primary) | 99% [2] | 71% [2] | Continuous trickle filter, 30 °C, D = 0.05 h⁻¹ | 13 |
| Pseudomonas cichorii 170 | cis- & trans-3-CAA 0.075 mmol | Self-growth on 3-CAA | 100% [3] | >100% (gas-phase correction) [3] | Aerated flasks, 28 °C, 72 h | 23 |
The cis- and trans-isomers behave differently in both soil microcosms and pure cultures.
Soil degradation constants
| Soil texture (15 °C) | k_cis (d⁻¹) | t₁/₂ cis (d) | k_trans (d⁻¹) | t₁/₂ trans (d) | ktrans : kcis | Source |
|---|---|---|---|---|---|---|
| Sandy clay, 13% clay | 0.39 | 1.8 | 1.11 | 0.6 | 2.8 | 35 |
| Marine clay, 19.6% clay | 0.40 | 1.7 | 1.60 | 0.4 | 4.0 | 35 |
| Loamy brook soil, 14% clay | 0.22 | 3.1 | 0.61 | 1.1 | 2.8 | 35 |
Environmental implication. Because trans-3-CAA is removed far more quickly, field monitoring programmes that analyse only total 3-CAA can underestimate the persistence of the cis isomer.
Complete mineralisation of 3-CAA yields one mole of chloride per mole of substrate. Empirical studies show that degree of dechlorination depends on both strain composition and culture configuration.
Chloride balances from representative studies
| Experimental set-up | 3-CAA species | Chloride release (% of theory) | Notes | Source |
|---|---|---|---|---|
| Batch, P. JD2 (resting) | 2-CAA 5 mM | 100% [1] | Single substrate; complete detox. | 22 |
| Batch, JD2 + trichloro-CAA | 56% [4] | Mixed substrate; partial hydrolysis. | 25 | |
| Continuous biofilm (multi-strain) | Mixed CAA pool | 71% [2] | Steady-state 9 (after 5 HRTs). | 13 |
| Soil microcosm, clay 20 °C | cis- or trans-3-CAA | Initial burst 40–60%, then 3% wk⁻¹ | Long-tail release due to sorption/slow steps. | 35 |
A simplified pathway is depicted below, highlighting strain-selective steps:
Quinoprotein ADH3-Chloroallyl-CH₂OH ───────────────► 3-Chloroacrolein | | Aldehyde-DH (PMS) ▼ 3-Chloroacrylic acid (cis / trans) | cis- or trans-specific dehalogenase ▼ Malonate semialdehyde + Cl⁻ | Decarboxylase / oxidase ▼ CO₂ + AcetaldehydeThe degradative fate of 3-chloroallyl alcohol is now understood in considerable detail for laboratory systems. The collective data show that when properly induced, Pseudomonas spp. can dismantle the molecule swiftly, with reaction rates and efficiencies strongly modulated by (i) the presence of a growth-supporting cosubstrate, (ii) chlorine substitution patterns, and (iii) the organisational state of the community (suspended cells versus biofilm). Field-scale optimisation will hinge on translating these mechanistic insights into consortia that can sustain high fluxes and deliver complete dechlorination under variable soil conditions.